molecular formula C7H10F2N2 B2362048 3-(difluoromethyl)-1-ethyl-4-methyl-1H-pyrazole CAS No. 1856095-79-8

3-(difluoromethyl)-1-ethyl-4-methyl-1H-pyrazole

Cat. No.: B2362048
CAS No.: 1856095-79-8
M. Wt: 160.168
InChI Key: KUJLPOMFCKDGAZ-UHFFFAOYSA-N
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Description

“3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound used commercially as an intermediate to several fungicides . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .


Synthesis Analysis

The synthesis of difluoromethylated compounds has seen significant advances in recent years. Processes based on X–CF2H bond formation, where X can be C (sp), C (sp2), C (sp3), O, N, or S, have been developed . These processes involve the transfer of CF2H to C (sp2) sites using metal-based methods, both in stoichiometric and catalytic modes .


Molecular Structure Analysis

The molecular structure of “3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” was confirmed by 1H NMR and HRMS analyses . The structure of the pyrazole-4-carboxamide was also determined by X-ray diffraction .


Chemical Reactions Analysis

Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .

Mechanism of Action

The compound is used as an intermediate to several fungicides which act by inhibition of succinate dehydrogenase (SDHI) .

Future Directions

The field of difluoromethylation has seen significant advances and has generated interest for process chemistry . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting development .

Properties

IUPAC Name

3-(difluoromethyl)-1-ethyl-4-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2N2/c1-3-11-4-5(2)6(10-11)7(8)9/h4,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJLPOMFCKDGAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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